Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate
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Overview
Description
Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and exhibit various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate typically involves the reaction of 3-formylindole with tert-butyl nitrite under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines or thiols in the presence of a base like triethylamine in an aprotic solvent.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced indole derivatives with hydroxyimino group converted to hydroxyl or amino groups.
Substitution: Indole derivatives with substituted hydroxyimino groups.
Scientific Research Applications
Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-indolecarboxylate: Another indole derivative with similar structural features but different functional groups.
Tert-butyl 3-ethynyl-1H-indole-1-carboxylate: Contains an ethynyl group instead of a hydroxyimino group.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-[(tert-butyl(dimethyl)silyl)oxy]-1H-indole-1-carboxylate: A more complex indole derivative with additional substituents
Uniqueness
Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H16N2O3 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3 |
InChI Key |
NDMBDQXMLBFZOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO |
Origin of Product |
United States |
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